molecular formula C16H15N5O2S3 B2476241 3,4-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-75-1

3,4-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2476241
CAS RN: 392299-75-1
M. Wt: 405.51
InChI Key: WCUNBUSSYIPKNX-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H15N5O2S3 and its molecular weight is 405.51. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research on benzothiazole derivatives, similar in structure to the compound , has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These compounds can adsorb onto metal surfaces, offering protection against corrosion, which is crucial for extending the life of metal structures and components in industrial applications (Hu et al., 2016).

Anticancer Activity

Thiadiazole and benzamide groups, which are part of the compound's structure, have been associated with significant biological properties, including anticancer activity. A study synthesizing Schiff’s bases containing thiadiazole scaffolds and benzamide groups reported promising in vitro anticancer activity against several human cancer cell lines. These findings underscore the potential of such compounds in developing new cancer therapies (Tiwari et al., 2017).

Enzyme Inhibition

Compounds with thiadiazole and benzamide moieties have been investigated for their ability to inhibit carbonic anhydrases, enzymes involved in various physiological and pathological processes. A study on acridine-acetazolamide conjugates revealed low micromolar to nanomolar range inhibition of several carbonic anhydrase isoforms. These results suggest potential applications in designing inhibitors for therapeutic use, particularly in conditions where carbonic anhydrase activity is implicated (Ulus et al., 2016).

Antibacterial Agents

Research into benzothiazole derivatives has also shown that such compounds can serve as potent antibacterial agents. Novel analogs designed and synthesized for this purpose exhibited promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings indicate the compound's potential utility in developing new antibiotics to combat resistant bacterial strains (Palkar et al., 2017).

properties

IUPAC Name

3,4-dimethyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S3/c1-9-3-4-11(7-10(9)2)13(23)19-15-20-21-16(26-15)25-8-12(22)18-14-17-5-6-24-14/h3-7H,8H2,1-2H3,(H,17,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUNBUSSYIPKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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